molecular formula C23H21FN4O2 B2485509 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 1261016-13-0

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide

Cat. No.: B2485509
CAS No.: 1261016-13-0
M. Wt: 404.445
InChI Key: QKDHONJGMLGUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities and are being investigated for their therapeutic potential in treating various ailments. The unique structural feature of the 1,3,4-oxadiazole ring allows for effective binding with different enzymes and receptors in biological systems, leading to an array of bioactivities. These compounds have shown potential in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).

Antitubercular Activity

Specific modifications of the isoniazid (INH) structure, including N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, have demonstrated significant in vitro antitubercular activity. These derivatives showed efficacy comparable to INH against M. tuberculosis and other mycobacteria, presenting an important point for the rational design of new anti-TB compounds (Asif, 2014).

Pharmacological Profile Improvement

Enantiomerically pure derivatives based on the pyrrolidin-2-one pharmacophore, such as (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and its methyl derivative, have been explored for their potential to facilitate memory processes and attenuate the impairment of cognitive functions. The pharmacological testing of individual enantiomers has provided evidence of their advantages, justifying the purification of drug substances from less active ones for improved therapeutic profiles (Veinberg et al., 2015).

Advanced Oxidation Process Degradation

Oxadiazole derivatives have also been investigated in the context of environmental science, specifically in the advanced oxidation processes (AOPs) for the degradation of pollutants like acetaminophen (ACT). The study of by-products and biotoxicity of ACT degradation by AOPs, including oxadiazole derivatives, contributes to the understanding of their environmental impact and potential applications in water treatment (Qutob et al., 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-15-5-7-17(8-6-15)16(2)25-21(29)14-28-13-3-4-20(28)23-26-22(27-30-23)18-9-11-19(24)12-10-18/h3-13,16H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDHONJGMLGUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.